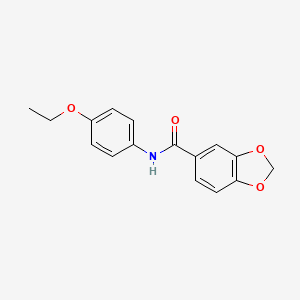

N-(4-ethoxyphenyl)-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)-1,3-benzodioxole-5-carboxamide is a compound of interest due to its structural uniqueness and potential for various applications in chemistry and pharmacology. While specific information on this compound is scarce, analogous compounds have been synthesized and studied, providing insights into possible synthetic routes, structural analyses, and properties.

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions, O-alkylation, and reductive cyclization processes, employing various reagents and conditions to construct the complex molecular architecture characteristic of benzodioxole derivatives (Abbasi et al., 2014). These methods underline the versatility and complexity of synthesizing benzodioxole carboxamides, hinting at potential approaches for synthesizing this compound.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction and spectroscopic techniques, provides detailed insights into the molecular geometry, bond lengths, angles, and overall crystal structure of benzodioxole derivatives. For instance, compounds with similar structures have been crystallized and analyzed, revealing their triclinic system and space group, which could imply similar structural characteristics for this compound (Demir et al., 2015).

Chemical Reactions and Properties

Benzodioxole carboxamides undergo various chemical reactions, including O-alkylation, amidation, and cyclization, showcasing their reactive nature and the potential for chemical modifications. These reactions expand the utility and application of these compounds in medicinal chemistry and material science.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the practical applications of a compound. While specific data for this compound are not readily available, analogous compounds exhibit distinct physical properties based on their structural characteristics, which can be indicative of similar properties (Yeong et al., 2018).

Mecanismo De Acción

Target of Action

N-(4-ethoxyphenyl)-1,3-benzodioxole-5-carboxamide, also known as Phenacetin , is a pain-relieving and fever-reducing drug . It primarily targets the sensory tracts of the spinal cord and the heart . In the heart, it acts as a negative inotrope .

Mode of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . It also has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

In vivo, one of two reactions occur. Usually, Phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .

Result of Action

The molecular and cellular effects of Phenacetin’s action include pain relief and fever reduction . It is also used to treat rheumatoid arthritis (subacute type) and intercostal neuralgia .

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-2-19-13-6-4-12(5-7-13)17-16(18)11-3-8-14-15(9-11)21-10-20-14/h3-9H,2,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONCWUVXYYRGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenylbenzo[g]quinoxaline](/img/structure/B5608625.png)

![3-ethyl-6-[(2-phenylpyrrolidin-1-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5608629.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-isopropyl-3-pyrrolidinyl}-3-methoxypropanamide hydrochloride](/img/structure/B5608644.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5608649.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5608651.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B5608659.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5608667.png)

![(3S*,4R*)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5608674.png)

![2,4-difluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5608681.png)

![(1R*,5R*)-6-[2-(4-fluorophenoxy)ethyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5608711.png)